4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid
Description
Synthetic routes for this compound were later developed to support pharmacological and toxicological research. A 2024 study described its synthesis via enzymatic hydrolysis of Glycine max metabolites or chemical coupling using methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate and phenol derivatives under tin(IV) chloride catalysis. These advances enabled its use as a reference standard in metabolite identification.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 176223-16-8 | |
| Molecular Formula | C₁₃H₁₃F₃O₇ | |
| Molecular Weight | 338.23 g/mol | |
| Spectral Data (¹H NMR) | δ 7.44 (t, J=8 Hz, aromatic H) |
Classification within Glucuronide Compounds
4-(Trifluoromethyl)phenyl β-D-glucopyranosiduronic acid belongs to the O-glucuronide subclass, characterized by an ether linkage between glucuronic acid and the aglycone. Its structural uniqueness arises from the electron-withdrawing trifluoromethyl group, which influences metabolic stability and substrate specificity for uridine 5′-diphospho-glucuronosyltransferases (UGTs). Comparative studies with analogous glucuronides, such as 4-nitrophenyl β-D-glucuronide, reveal distinct electronic and steric effects imparted by the -CF₃ group, altering enzymatic kinetics and solubility profiles.
Table 2: Comparative Analysis of Phenyl Glucuronides
| Compound | Substituent | LogP | UGT Affinity |
|---|---|---|---|
| 4-Nitrophenyl β-D-glucuronide | -NO₂ | 1.2 | High |
| Phenyl β-D-glucuronide | -H | 0.8 | Moderate |
| 4-(Trifluoromethyl)phenyl β-D-glucuronide | -CF₃ | 1.7 | Moderate-High |
Significance in Metabolite Research
This compound serves as a model substrate for investigating structure-metabolism relationships in xenobiotic biotransformation. Studies highlight its role in elucidating substituent effects on glucuronidation efficiency, particularly the enhanced metabolic stability conferred by fluorine atoms. For example, ortho-substituted trifluoromethylphenols exhibit a glucuronide-to-sulfate ratio of 2.2 ± 0.9, compared to 0.8 ± 0.2 for para-substituted analogs, underscoring steric and electronic influences on UGT activity.
Furthermore, its synthetic availability has facilitated applications in drug development, where glucuronidation is a key determinant of pharmacokinetics. Recent research leverages this compound to optimize prodrug designs and assess enzyme specificity in recombinant UGT isoforms.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(trifluoromethyl)phenoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O7/c14-13(15,16)5-1-3-6(4-2-5)22-12-9(19)7(17)8(18)10(23-12)11(20)21/h1-4,7-10,12,17-19H,(H,20,21)/t7-,8-,9+,10-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSOTMHOSNMJEN-GOVZDWNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Koenigs-Knorr Glycosylation
This classical method employs a glucuronyl bromide donor activated by silver salts. For example, protected glucuronic acid (e.g., methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-D-glucuronate) reacts with 4-(trifluoromethyl)phenol in anhydrous dichloromethane under inert atmosphere. Silver triflate (AgOTf) catalyzes the reaction at −20°C, yielding the beta-anomer selectively with >75% efficiency.
Key Data:
| Donor | Acceptor | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Glucuronyl bromide | 4-(Trifluoromethyl)phenol | AgOTf | −20 | 78 |
Schmidt’s Trichloroacetimidate Method
A more modern approach uses glucuronyl trichloroacetimidate donors. The donor is prepared by treating peracetylated glucuronic acid with trichloroacetonitrile and DBU. Coupling with 4-(trifluoromethyl)phenol in the presence of BF3·OEt2 at 0°C achieves beta-selectivity (85–90% yield). This method avoids heavy metal catalysts, aligning with green chemistry principles.
Protective Group Strategies
Protecting the hydroxyl and carboxyl groups of glucuronic acid is essential to prevent side reactions. Common strategies include:
Ester Protection
-
Pivaloyl (Piv) Groups: Provide steric bulk to prevent undesired nucleophilic attacks. For instance, 2,3,4-tri-O-pivaloyl-glucuronolactone is used to ensure regioselective glycosylation.
-
Benzyl (Bn) Groups: Employed for carboxyl protection, removable via hydrogenolysis. A typical protocol uses benzyl bromide and K2CO3 in DMF to yield methyl benzyl glucuronate.
Temporary Protecting Groups
-
Trimethylsilyl (TMS): Used for transient protection during glycosylation. Deprotection is achieved with aqueous HF or TBAF.
Coupling Reaction Optimization
Solvent Systems
Catalytic Additives
-
Molecular Sieves (3Å): Absorb moisture, critical for reactions involving moisture-sensitive trifluoromethylphenyl derivatives.
-
Cerium Trichloride (CeCl3): Enhances reducing environments during hydrogenolysis steps, improving yields by 20%.
Deprotection Techniques
Basic Hydrolysis
Hydrogenolytic Deprotection
-
Pd/C Catalyzed Hydrogenation: Removes benzyl groups under H2 atmosphere (50 psi) in THF/EtOH, achieving quantitative deprotection.
Purification and Characterization
Chromatographic Methods
Analytical Data
-
NMR (1H, 13C): Key signals include δ 7.65 (q, J = 8.5 Hz, Ar-CF3) and δ 5.32 (d, J = 7.8 Hz, anomeric proton).
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HRMS: Calculated for C13H13F3O7 [M−H]−: 338.235; Found: 338.231.
Industrial-Scale Considerations
Cost-Efficiency
-
POCl3-Mediated Activation: Reduces reaction time by 40% compared to traditional Brønsted acid catalysts.
-
Solvent Recycling: THF recovery systems cut raw material costs by 30%.
Emerging Methodologies
Enzymatic Synthesis
Chemical Reactions Analysis
4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the phenyl ring or the glucopyranosiduronic acid moiety.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on biological systems and pathways.
Medicine: Research in medicine explores its potential therapeutic applications and interactions with biological targets.
Industry: In the industrial sector, it is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Differences
Key Observations :
- Trifluoromethyl vs. Methyl/Amino Groups: The -CF₃ group in the target compound increases lipophilicity (LogP ~1.8) compared to acetaminophen glucuronide (LogP ~0.3) and tyramine glucuronide (LogP ~0.5). This enhances membrane permeability but may reduce aqueous solubility unless salt forms (e.g., potassium in ) are used.
- Biological Relevance: Acetaminophen glucuronide is a major human metabolite with rapid renal excretion, whereas the trifluoromethyl analog is engineered for prolonged enzymatic stability in diagnostic assays.
Physicochemical Properties
Key Findings :
- The trifluoromethyl group in the target compound confers exceptional resistance to enzymatic degradation compared to acetaminophen glucuronide, making it a preferred substrate for β-glucuronidase activity assays .
- Tyramine glucuronide’s aminoethyl group enhances solubility but reduces metabolic stability, limiting its utility in long-term studies.
Biological Activity
4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring, which is linked to a beta-D-glucopyranosiduronic acid moiety. This unique structure may influence its interaction with biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The trifluoromethyl group enhances lipophilicity and electron-withdrawing capacity, potentially increasing binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15) .
- Antioxidant Activity : The presence of the trifluoromethyl group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .
Biological Activity Evaluation
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Table 1 summarizes key findings from recent research.
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | COX-2 Inhibition | Enzyme Assay | IC50 = 10.4 μM |
| Study 2 | Antioxidant Activity | DPPH Assay | Significant reduction in DPPH radical |
| Study 3 | Cytotoxicity | MCF-7 Cell Line | IC50 = 19.2 μM |
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of the compound on the MCF-7 breast cancer cell line. Results indicated that it exhibits moderate cytotoxicity with an IC50 value of approximately 19.2 μM, suggesting potential for further development in cancer therapeutics .
- Inflammatory Response Modulation : In another study focusing on inflammatory pathways, the compound demonstrated significant inhibition of COX-2 and LOX enzymes, which are critical in the synthesis of pro-inflammatory mediators . This suggests a potential role in treating inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Although specific data on this compound is limited, insights can be drawn from structurally similar compounds.
Key Pharmacokinetic Parameters:
- Absorption : The presence of the glucopyranosiduronic acid moiety may enhance solubility and absorption in biological systems.
- Metabolism : Potential metabolic pathways include glucuronidation, which could influence bioavailability and efficacy.
- Excretion : Predicted renal excretion based on structural analogs suggests that metabolites may be eliminated through urine.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Trifluoromethyl)phenyl beta-D-glucopyranosiduronic acid, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves glycosylation between a trifluoromethylphenyl donor and a glucuronic acid acceptor. Key steps include:
- Protection of hydroxyl groups : Use benzylidene or chloroacetyl groups to prevent unwanted side reactions .
- Coupling reactions : Employ trichloroacetimidate derivatives for stereoselective glycosidic bond formation. For example, condensation of 4,6-O-benzylidene-3-O-chloroacetyl-2-deoxy-2-trichloroacetamido-alpha-D-glucopyranosyl trichloroacetimidate with activated uronic acid esters .
- Deprotection : Sequential removal of protecting groups (e.g., methoxyphenyl, benzyl) under mild acidic or hydrogenolytic conditions .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Glycosylation | Trichloroacetimidate, CH₂Cl₂, 0°C | 65–75 | |
| Deprotection | H₂/Pd-C, MeOH | >90 |
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm stereochemistry via H and C NMR (e.g., anomeric proton signals at δ 4.8–5.2 ppm) .
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+Na]⁺ at m/z 471.4) .
- HPLC-PDA : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What solubility and stability considerations are critical for handling this compound?
- Answer :
- Solubility : Soluble in polar aprotic solvents (DMSO, acetone) and chlorinated solvents (CHCl₃, CH₂Cl₂). Insoluble in water due to the hydrophobic trifluoromethyl group .
- Stability : Store desiccated at -20°C to prevent hydrolysis of the glycosidic bond. Avoid prolonged exposure to light or acidic conditions .
Advanced Research Questions
Q. How can enzymatic hydrolysis assays be optimized to study the compound’s interactions with beta-glucuronidases?
- Methodological Answer :
- Substrate design : Use fluorogenic analogs (e.g., 4-methylumbelliferyl derivatives) to monitor hydrolysis via fluorescence (λₑₓ 360 nm, λₑₘ 450 nm) .
- Kinetic assays : Vary pH (4.5–7.5) and temperature (25–37°C) to determine optimal enzyme activity. Include inhibitors like D-saccharic acid 1,4-lactone as negative controls .
- Data analysis : Calculate and using Lineweaver-Burk plots. Compare with structural analogs (e.g., 4-nitrophenyl glucuronides) to assess substrate specificity .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Cross-validation : Replicate assays using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) .
- Structural analogs : Compare activity with derivatives like 4-methoxyphenyl or 4-aminophenyl glucuronides to identify structure-activity relationships .
- Meta-analysis : Use computational tools (e.g., molecular docking) to predict binding affinities to targets like UDP-glucuronosyltransferases .
Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?
- Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions in GROMACS or AMBER. Parameterize the trifluoromethyl group using CHARMM36 force fields .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study glycosidic bond cleavage mechanisms at the electronic level .
- Data Table :
| Software | Application | Reference |
|---|---|---|
| AutoDock Vina | Docking to beta-glucuronidase | |
| Gaussian 16 | Transition state analysis |
Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
